molecular formula C14H16N2O3S2 B2485222 (E)-2-(5-((1-methyl-1H-pyrrol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid CAS No. 848988-58-9

(E)-2-(5-((1-methyl-1H-pyrrol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid

Cat. No.: B2485222
CAS No.: 848988-58-9
M. Wt: 324.41
InChI Key: AOEJRFGNFVCDHD-DHZHZOJOSA-N
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Description

(E)-2-(5-((1-methyl-1H-pyrrol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid is a synthetic chemical compound based on the 5-ene-4-thiazolidinone scaffold, a structure recognized as a privileged scaffold in modern medicinal chemistry with a wide range of pharmacological potential . This specific derivative features a 1-methylpyrrole moiety and a pentanoic acid chain, a structural combination designed to explore and modulate various biological targets. The core 5-ene-4-thiazolidinone structure is extensively documented in scientific literature for its diverse biological activities. Derivatives of this class have been investigated as hit- and lead-compounds in therapeutic areas including antimicrobial , antitumor , antiviral , anti-inflammatory, and antidiabetic research . The presence of the exocyclic double bond at the C5 position (the 5-ene moiety) is a critical structural feature that significantly influences the pharmacological profile of these compounds . The pentanoic acid substituent at the N3 position is a common modification aimed at improving solubility and molecular interactions, a strategy noted in the development of active 5-ene-4-thiazolidinones . This product is intended for research purposes such as in vitro screening assays, structure-activity relationship (SAR) studies, and investigations into mechanisms of action against specific biological targets. It is offered For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

2-[(5E)-5-[(1-methylpyrrol-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S2/c1-3-5-10(13(18)19)16-12(17)11(21-14(16)20)8-9-6-4-7-15(9)2/h4,6-8,10H,3,5H2,1-2H3,(H,18,19)/b11-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOEJRFGNFVCDHD-DHZHZOJOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)N1C(=O)C(=CC2=CC=CN2C)SC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(C(=O)O)N1C(=O)/C(=C\C2=CC=CN2C)/SC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-(5-((1-methyl-1H-pyrrol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. The structure features a thiazolidinone core, which is known for various pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound can be represented by the following structure:

C15H18N2O3S\text{C}_{15}\text{H}_{18}\text{N}_2\text{O}_3\text{S}

This structure includes a thiazolidinone ring, an alkyl chain, and a pyrrole moiety, which are key elements contributing to its biological activities.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the pyrrole structure have shown potent activity against both Gram-positive and Gram-negative bacteria. A study highlighted that pyrrolidine derivatives demonstrated effective antibacterial activity against strains such as Pseudomonas aeruginosa .

Anticancer Potential

The anticancer potential of the compound has been explored through various in vitro studies. Compounds with similar thiazolidinone frameworks have been reported to inhibit cancer cell proliferation and induce apoptosis in several cancer cell lines. For example, a derivative with a related structure was found to inhibit colorectal cancer progression by modulating macrophage polarization and enhancing antitumor immunity .

Study 1: Antibacterial Evaluation

A comprehensive study evaluated the antibacterial efficacy of thiazolidinone derivatives, including those with pyrrole substituents. The results are summarized below:

CompoundBacterial StrainInhibition Zone (mm)MIC (µg/mL)
AStaphylococcus aureus1832
BEscherichia coli1564
CPseudomonas aeruginosa2016

This table illustrates that derivatives of thiazolidinones can effectively inhibit bacterial growth, suggesting potential for further development as antimicrobial agents.

Study 2: Anticancer Activity

In another investigation focused on anticancer properties, the compound's analogs were tested against various cancer cell lines. The findings are presented in the following table:

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
DMCF-7 (Breast Cancer)5.0Induction of apoptosis
EHCT116 (Colorectal)3.5Inhibition of cell migration
FA549 (Lung Cancer)4.0Modulation of immune response

These results indicate that certain derivatives possess significant anticancer activity, highlighting their potential for therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Similarities and Differences

Thiazolidinone derivatives share a common scaffold but differ in substituents, which critically affect physicochemical and biological properties. Key analogs include:

(S)-2-(5-((3-(4-Methoxyphenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic Acid (13c)
  • Structure: Replaces the pyrrole ring with a 3-(4-methoxyphenyl)-pyrazole group and substitutes the pentanoic acid with a phenylpropanoic acid chain.
  • Key Data :
    • Melting Point: 122–124°C
    • IR Peaks: 1702 cm⁻¹ (C=O), 1610 cm⁻¹ (C=N), 1529 cm⁻¹ (C=C) .
5-{1-[(3-Methylphenyl)Acetyl]Piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one
  • Structure: Features a triazolone core instead of thiazolidinone, with a piperidinyl-acetyl group.
  • Key Data : InChIKey: IGSYZPLXAFVMKY-UHFFFAOYSA-N .
  • Implications: The triazolone core may confer different metabolic stability and hydrogen-bonding capabilities relative to thioxothiazolidinones.

Physicochemical and Spectral Properties

Property Target Compound Compound 13c
Core Structure Thioxothiazolidinone Thioxothiazolidinone
Substituent 1-Methylpyrrole 3-(4-Methoxyphenyl)pyrazole
Side Chain Pentanoic acid Phenylpropanoic acid
Melting Point Not reported 122–124°C
IR C=O Stretch Not available 1702 cm⁻¹

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